

Tautomerism in 1,3-Dihydroimidazol-2-one Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dihydroimidazol-2-one

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Abstract

1,3-Dihydroimidazol-2-one, also known as ethylene urea, and its derivatives represent a class of heterocyclic compounds with significant importance in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their molecular structure, which is complicated by the phenomenon of tautomerism. This technical guide provides an in-depth exploration of the tautomeric equilibria in **1,3-dihydroimidazol-2-one** derivatives, focusing on the stable keto-enol and potential imidic acid forms. We present a summary of quantitative data, detailed experimental protocols for characterization, and visual representations of tautomeric forms and related biological pathways to facilitate a comprehensive understanding for researchers in the field.

Introduction to Tautomerism in 1,3-Dihydroimidazol-2-one

1,3-Dihydroimidazol-2-one and its substituted derivatives can exist in different tautomeric forms, primarily the keto (amide) form and the enol (imidic acid) form. The position of the proton on the N-C=O fragment can shift, leading to these distinct isomers which are in dynamic equilibrium. The predominant tautomer is influenced by factors such as the electronic nature of substituents on the imidazole ring, the solvent, temperature, and pH. Understanding this

equilibrium is crucial as the different tautomers can exhibit distinct physicochemical properties, biological activities, and target-binding affinities.[\[1\]](#)[\[2\]](#)

The primary tautomeric equilibrium involves the migration of a proton from a nitrogen atom to the exocyclic oxygen atom, as depicted below.

Figure 1. Tautomeric equilibrium in **1,3-dihydroimidazol-2-one**.

Quantitative Analysis of Tautomeric Equilibrium

Quantifying the tautomeric equilibrium is essential for structure-activity relationship (SAR) studies. This typically involves determining the equilibrium constant (K_T) and the Gibbs free energy difference (ΔG) between the tautomers. While specific data for the parent **1,3-dihydroimidazol-2-one** is scarce in the literature, studies on closely related derivatives provide valuable insights.

A dynamic NMR spectroscopic study on 1-(2-benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone, a derivative of the core structure, has provided quantitative data on the energy barrier for prototropic tautomerism.[\[3\]](#)[\[4\]](#)

Derivative	Method	Parameter	Value	Solvent	Reference
1-(2-benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone	Dynamic ^1H -NMR Spectroscopy	Free-Energy Barrier (ΔG^\ddagger)	$81 \pm 2 \text{ kJ mol}^{-1}$	DMSO-d6	[3]

Note: The free-energy barrier (ΔG^\ddagger) represents the energy required for the interconversion between tautomers and is a measure of the kinetic stability of the individual forms.

Experimental Protocols for Tautomerism Studies

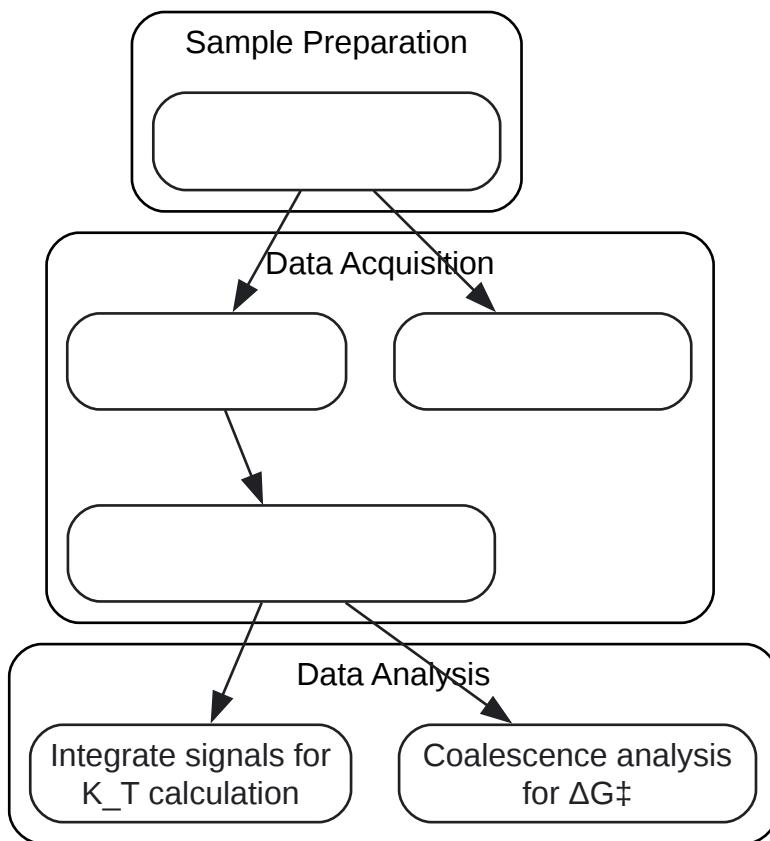
The characterization of tautomeric forms and the determination of their equilibrium ratios can be achieved through a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism as the different tautomers will have distinct chemical shifts for their respective nuclei (1H, 13C, 15N).[\[5\]](#)[\[6\]](#)

Protocol for 1H and 13C NMR Analysis:

- Sample Preparation: Dissolve a precisely weighed amount of the **1,3-dihydroimidazol-2-one** derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.
- Data Acquisition:
 - Record 1H NMR spectra to observe the signals for the N-H and C-H protons. The presence of multiple sets of signals for the ring protons can indicate the coexistence of tautomers.
 - Record 13C NMR spectra. The chemical shift of the carbonyl carbon (C=O) in the keto form will be significantly different from the corresponding carbon in the enol form (C-OH).
- Variable Temperature (VT) NMR: To study the dynamics of the equilibrium, record spectra at different temperatures. At low temperatures, the interconversion between tautomers may be slow enough on the NMR timescale to observe separate signals for each form. At higher temperatures, these signals may coalesce into a single, averaged signal.[\[4\]](#)[\[7\]](#)
- Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (KT). For dynamic NMR data, coalescence temperature and line-shape analysis can be used to determine the free-energy barrier (ΔG^\ddagger) of interconversion.[\[3\]](#)



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Figure 2. Experimental workflow for NMR analysis of tautomerism.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as the different tautomers often exhibit distinct absorption maxima (λ_{max}) due to differences in their electronic structures.[8][9][10]

Protocol for UV-Vis Analysis:

- Sample Preparation: Prepare a series of dilute solutions of the **1,3-dihydroimidazol-2-one** derivative in various solvents of differing polarity (e.g., hexane, chloroform, ethanol, water). The concentration should be in the micromolar range to ensure adherence to the Beer-Lambert law.

- Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
- Data Analysis: Analyze the spectra for the presence of multiple absorption bands or shifts in λ_{max} with solvent polarity. Deconvolution of the spectra can be used to estimate the relative concentrations of the tautomers and calculate K_T .

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and for complementing experimental data.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Protocol for DFT Calculations:

- Structure Optimization: Build the 3D structures of the keto and enol tautomers of the **1,3-dihydroimidazol-2-one** derivative. Perform geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).
- Energy Calculation: Calculate the single-point energies of the optimized structures. To account for solvent effects, use a continuum solvation model such as the Polarizable Continuum Model (PCM).
- Thermodynamic Analysis: From the calculated energies, determine the relative Gibbs free energies (ΔG) of the tautomers. The equilibrium constant (K_T) can then be calculated using the equation: $\Delta G = -RT\ln(K_T)$.

Biological Relevance and Signaling Pathways

Derivatives of **1,3-dihydroimidazol-2-one** have been shown to possess a wide range of biological activities, including antibacterial, antifungal, and cardiotonic effects.[\[14\]](#)[\[15\]](#) Notably, S-substituted 2-mercaptopbenzimidazoles, which are structurally related to the thione tautomer of 2-mercaptop-**1,3-dihydroimidazol-2-one**, have been identified as inhibitors of the Hedgehog (Hh) signaling pathway.[\[16\]](#) The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.

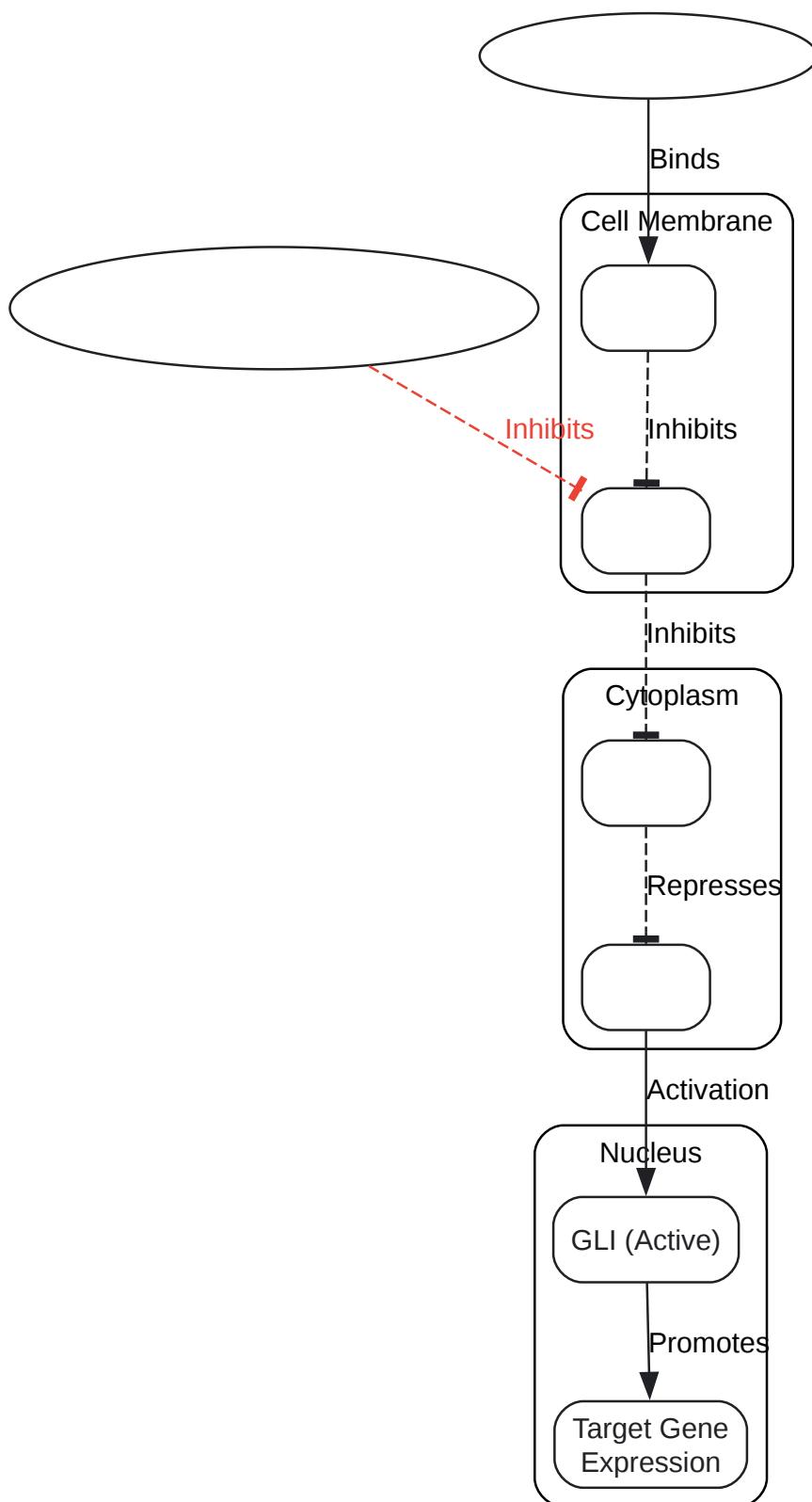
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Figure 3. Simplified Hedgehog signaling pathway and the inhibitory action of **1,3-dihydroimidazol-2-one** derivatives.

Conclusion

The tautomeric behavior of **1,3-dihydroimidazol-2-one** derivatives is a critical aspect that influences their chemical and biological properties. A thorough understanding and characterization of the tautomeric equilibrium are paramount for the rational design and development of new therapeutic agents based on this scaffold. The combination of advanced spectroscopic techniques, particularly NMR, and computational chemistry provides a robust framework for elucidating the tautomeric landscape of these versatile molecules. The demonstrated activity of derivatives in modulating key signaling pathways, such as the Hedgehog pathway, underscores the therapeutic potential of this compound class and highlights the importance of considering tautomerism in drug discovery efforts.

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